molecular formula C15H13NO4S B2850198 Ethyl 2-formamido-5-formyl-4-phenylthiophene-3-carboxylate CAS No. 380345-68-6

Ethyl 2-formamido-5-formyl-4-phenylthiophene-3-carboxylate

Cat. No.: B2850198
CAS No.: 380345-68-6
M. Wt: 303.33
InChI Key: HPSZTWQVOPSJIY-UHFFFAOYSA-N
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Description

Ethyl 2-formamido-5-formyl-4-phenylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring substituted with formamido, formyl, and phenyl groups

Preparation Methods

The synthesis of Ethyl 2-formamido-5-formyl-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-formamido-5-formyl-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to optimize the reaction outcomes.

Mechanism of Action

The mechanism of action of Ethyl 2-formamido-5-formyl-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 2-formamido-5-formyl-4-phenylthiophene-3-carboxylate can be compared with other thiophene derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-formamido-5-formyl-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c1-2-20-15(19)13-12(10-6-4-3-5-7-10)11(8-17)21-14(13)16-9-18/h3-9H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSZTWQVOPSJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C=O)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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